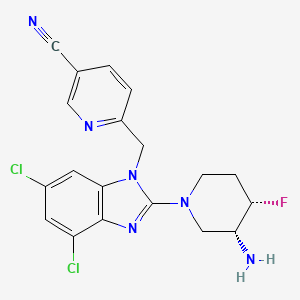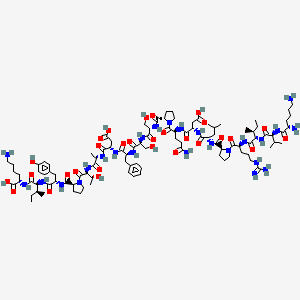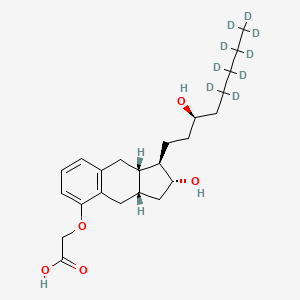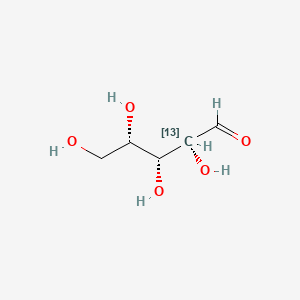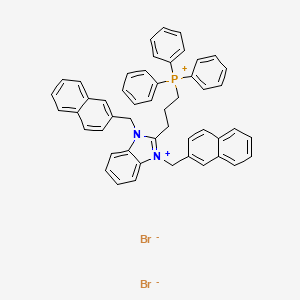
Multi-kinase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Multi-kinase-IN-2 is an orally active inhibitor of angiokinases, which significantly inhibits the activity of angiokinases such as vascular endothelial growth factor receptor-1, vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, fibroblast growth factor receptor-1, LYN, and c-KIT kinases . This compound is known for its ability to attenuate the phosphorylation of AKT and ERK proteins, induce apoptosis, and exhibit anticancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Multi-kinase-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The process includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring . The designed compounds are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Multi-kinase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the benzimidazole scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit different levels of kinase inhibition activity .
Wissenschaftliche Forschungsanwendungen
Multi-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of angiokinases in cell proliferation, migration, and apoptosis.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery.
Wirkmechanismus
Multi-kinase-IN-2 exerts its effects by binding to the ATP-binding sites of target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling proteins such as AKT and ERK, leading to the induction of apoptosis and inhibition of cell proliferation . The molecular targets of this compound include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, fibroblast growth factor receptors, LYN, and c-KIT kinases .
Vergleich Mit ähnlichen Verbindungen
Sitravatinib: An oral inhibitor of several oncogenic tyrosine kinase receptors, including vascular endothelial growth factor receptor-2, AXL, and MET.
Regorafenib: A multikinase inhibitor that targets multiple pathways implicated in tumorigenesis.
Uniqueness: Multi-kinase-IN-2 is unique due to its broad spectrum of kinase inhibition, targeting multiple angiokinases simultaneously. This broad inhibition profile makes it a potent anticancer agent with the potential to overcome resistance mechanisms that often limit the efficacy of single-target kinase inhibitors .
Eigenschaften
Molekularformel |
C34H35N5O3 |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-[N-[4-[2-methyl-5-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C34H35N5O3/c1-23-9-13-28(22-38-19-17-37(2)18-20-38)39(23)27-14-11-26(12-15-27)35-32(24-7-5-4-6-8-24)31-29-16-10-25(34(41)42-3)21-30(29)36-33(31)40/h4-16,21,36,40H,17-20,22H2,1-3H3 |
InChI-Schlüssel |
UEHBCQCTHATHQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)CN6CCN(CC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


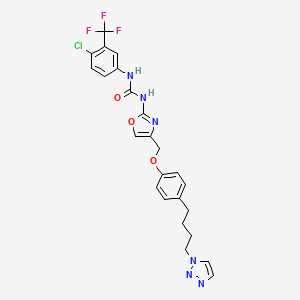

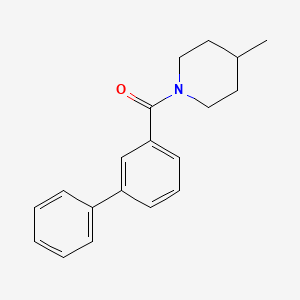
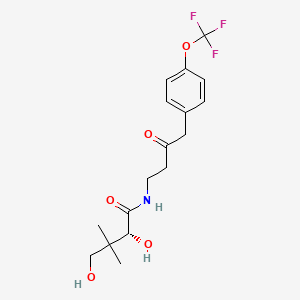
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
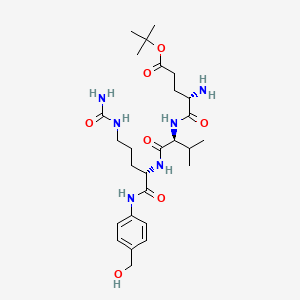
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
